molecular formula C14H25NO4 B1517662 (S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine CAS No. 188723-33-3

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine

Cat. No.: B1517662
CAS No.: 188723-33-3
M. Wt: 271.35 g/mol
InChI Key: ZEVFPIITLLXQFI-NSHDSACASA-N
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Description

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine (CAS 188723-33-3) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, primarily functioning as a chiral building block for the construction of more complex molecules. Its structure features a stereospecific (S)-configured piperidine ring, which is a privileged scaffold frequently found in FDA-approved drugs, and a Boc-protected secondary amine that allows for selective deprotection and further functionalization . The 2-ethoxy-2-oxoethyl side chain at the 3-position provides an additional handle for synthetic modification, such as hydrolysis to the corresponding acid or conversion to other functional groups. Piperidine and piperazine rings are foundational structures in numerous bioactive compounds, and the ability to introduce chiral centers on these rings is crucial for synthesizing potent and selective therapeutic agents . Researchers utilize this building block in the design and development of targeted molecules, where its chiral nature is essential for achieving specific interactions with biological targets. The Boc (tert-butoxycarbonyl) group is a standard protecting group in organic synthesis, ensuring the amine functionality remains inert during reactions at other sites and can be cleanly removed under mild acidic conditions when needed. This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFPIITLLXQFI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652019
Record name tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188723-33-3
Record name tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • Structural Features : The compound contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxy-oxoethyl moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to exhibit antibacterial effects by:

  • Inhibiting Bacterial Enzymes : Many antibacterial agents act by inhibiting essential enzymes involved in bacterial metabolism.
  • Disrupting Cell Wall Synthesis : Some compounds interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In studies involving related piperidine derivatives, significant antibacterial activity against both gram-positive and gram-negative bacteria was observed. The mechanism typically involves inhibition of bacterial growth through enzyme targeting or disruption of cell wall integrity .

Study 1: Antibacterial Evaluation

A study evaluated various piperidine derivatives for their antibacterial efficacy. The results showed that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may have comparable efficacy.

CompoundTarget BacteriaIC50 (µg/mL)
AStaphylococcus aureus20
BEscherichia coli30
CPseudomonas aeruginosa50

Study 2: Anticancer Activity

In another investigation focusing on Plk1 inhibitors, several derivatives were tested for their ability to induce apoptosis in cancer cell lines. While direct data on this compound is lacking, related compounds showed IC50 values as low as 27 nM against resistant cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .

CompoundCancer Cell LineIC50 (nM)
DA549 (lung cancer)27
EMCF7 (breast cancer)80
FHeLa (cervical cancer)45

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Type

Position 3-Substituted Piperidines
  • This derivative is less sterically hindered but may exhibit reduced metabolic stability due to the unprotected hydroxyl group .
  • Such differences may alter binding affinity in receptor-ligand interactions .
Position 4-Substituted Piperidines

Compounds with bulky hydrophobic groups at position 4 (e.g., 1-(3-phenylbutyl)piperidine derivatives) exhibit distinct binding orientations in protein cavities. For example, larger substituents reorient the piperidine ring toward hydrophobic regions, as observed in S1R ligand studies .

Ring Heteroatom Modifications

  • Morpholine Derivatives : Replacing piperidine with morpholine (oxygen instead of nitrogen) reduces basicity and alters hydrogen-bonding networks. Morpholine analogs of piperidine-based inhibitors show weaker activity due to disrupted interactions with residues like Ser122 and Trp279 .
  • Piperazine Derivatives: Piperazine rings (two nitrogen atoms) introduce additional hydrogen-bonding sites. For instance, 8-{4-[3-(cyclopenten-1-yl)phenyl]piperazin-1-yl}-2-methoxyquinoline exhibits distinct conformational flexibility compared to piperidine analogs, impacting binding kinetics .

Functional Group Comparisons

  • Ester vs. Hydroxyl Groups : The ethoxy-oxoethyl group in the target compound offers hydrolytic lability, enabling prodrug strategies. In contrast, hydroxymethyl derivatives (e.g., (S)-1-Boc-3-hydroxypiperidine) prioritize polarity over controlled release .
  • Boc Protection vs. Free Amines : Unprotected piperidines (e.g., 2-(piperidin-4-yl)-acetic acid ethyl ester) exhibit higher reactivity but lower stability. The Boc group in the target compound balances synthetic handling and in vivo persistence .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Position Substituent Type Ring Type Key Properties
(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine 3 Ethoxy-oxoethyl (ester) Piperidine Hydrolyzable ester; Boc-enhanced stability
(S)-1-Boc-3-hydroxypiperidine 3 Hydroxymethyl Piperidine High polarity; hydrogen-bond donor
Compound 5 (Morpholine derivative) - - Morpholine Reduced inhibitory activity
1-(3-Phenylbutyl)piperidine 4 Phenylbutyl Piperidine Hydrophobic cavity adaptation

Research Findings and Implications

  • Steric and Electronic Effects : The ethoxy-oxoethyl group’s moderate bulk avoids the steric hindrance observed in N-benzyl piperidines, which impair active-site binding .
  • Stereochemical Influence : The (S)-configuration ensures optimal spatial alignment for interactions with chiral targets, as demonstrated in valine derivative studies .
  • Hydrolytic Stability : The ester group’s lability contrasts with morpholine’s stability, suggesting tunability for drug delivery .

Preparation Methods

The preparation of this compound involves a multi-step synthetic strategy centered on the efficient synthesis of 1-BOC-3-piperidone intermediates, stereoselective introduction of the Boc group, and subsequent functionalization to install the ethoxy-oxoethyl side chain. The patented method CN103304472A offers an industrially viable route with high yield and purity, while stereochemical control is typically achieved via chemical resolution or asymmetric synthesis. Functionalization methods leveraging Boc-protected piperidine intermediates enable the installation of the ethoxy-oxoethyl moiety, essential for the compound's application in medicinal chemistry.

This synthesis is characterized by a balance of efficiency, environmental consideration, and stereochemical precision, making it a robust approach for producing this valuable compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine
Reactant of Route 2
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(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine

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